molecular formula C25H32ClNO3 B14073091 Butoxy Olopatadine Hydrochloride

Butoxy Olopatadine Hydrochloride

Cat. No.: B14073091
M. Wt: 430.0 g/mol
InChI Key: IYDKSZJYIMNZHM-RDNBWONGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butoxy Olopatadine Hydrochloride is a derivative of Olopatadine, a selective histamine H1 antagonist and mast cell stabilizer. It is primarily used in the treatment of allergic conditions such as allergic conjunctivitis and rhinitis. The compound works by blocking the effects of histamine, a primary mediator of inflammatory and allergic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butoxy Olopatadine Hydrochloride involves several steps, starting from an advanced intermediate.

Industrial Production Methods

Industrial production methods for this compound often involve high-performance liquid chromatography (HPLC) for the determination of olopatadine content and related compounds. The process ensures high precision and accuracy, especially in pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions

Butoxy Olopatadine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidative Reagents: Used in forced degradation studies.

    Photolytic Conditions: Applied to study the stability of the compound.

    Substitution Reagents:

Major Products Formed

The major products formed from these reactions include olopatadine related compound B and other degradation products, which are identified through UHPLC methods .

Scientific Research Applications

Butoxy Olopatadine Hydrochloride has a wide range of scientific research applications:

    Chemistry: Used in the study of histamine H1 antagonists and mast cell stabilizers.

    Biology: Investigated for its effects on histamine release and inflammatory responses.

    Medicine: Applied in the treatment of allergic conjunctivitis, rhinitis, and other allergic conditions.

    Industry: Utilized in the formulation of ophthalmic solutions and nasal sprays

Mechanism of Action

The mechanism of action of Butoxy Olopatadine Hydrochloride involves the selective inhibition of histamine H1 receptors. This action prevents histamine from binding to its receptors, thereby reducing inflammatory and allergic responses. The compound also stabilizes mast cells, preventing the release of histamine and other inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butoxy Olopatadine Hydrochloride is unique due to its dual action as a histamine H1 antagonist and mast cell stabilizer. This dual mechanism provides a more comprehensive approach to managing allergic conditions compared to other similar compounds .

Properties

Molecular Formula

C25H32ClNO3

Molecular Weight

430.0 g/mol

IUPAC Name

butyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate;hydrochloride

InChI

InChI=1S/C25H31NO3.ClH/c1-4-5-15-28-25(27)17-19-12-13-24-23(16-19)22(11-8-14-26(2)3)21-10-7-6-9-20(21)18-29-24;/h6-7,9-13,16H,4-5,8,14-15,17-18H2,1-3H3;1H/b22-11-;

InChI Key

IYDKSZJYIMNZHM-RDNBWONGSA-N

Isomeric SMILES

CCCCOC(=O)CC1=CC\2=C(C=C1)OCC3=CC=CC=C3/C2=C/CCN(C)C.Cl

Canonical SMILES

CCCCOC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=CCCN(C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.